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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and

validation of Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of

Sofosbuvir and its impurities. The methodologies outlined are based on established and

validated stability-indicating methods, ensuring accuracy, precision, and robustness for routine

quality control and stability studies.

Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] During its

synthesis and storage, various process-related and degradation impurities can arise. It is

crucial to have a reliable analytical method to separate, identify, and quantify these impurities to

ensure the safety and efficacy of the drug product. Ultra-Performance Liquid Chromatography

(UPLC) offers significant advantages over conventional HPLC, including higher resolution,

increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[2]

The methods described herein are designed to be stability-indicating, meaning they can

effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1]

Experimental Protocols
This section details the materials, instrumentation, and step-by-step procedures for the UPLC

analysis of Sofosbuvir and its impurities.
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Materials and Reagents
Sofosbuvir reference standard and impurity standards

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Orthophosphoric acid (AR grade)

Potassium phosphate monobasic (AR grade)

Water (Milli-Q or equivalent)

Hydrochloric acid (for forced degradation studies)

Sodium hydroxide (for forced degradation studies)

Hydrogen peroxide (for forced degradation studies)

Instrumentation and Chromatographic Conditions
A variety of UPLC systems and columns can be used. The following table summarizes typical

chromatographic conditions reported in validated methods.
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Parameter Method 1 Method 2 Method 3

UPLC System
Waters ACQUITY

UPLC or equivalent

Waters ACQUITY

UPLC or equivalent

Waters UPLC system

with PDA detector

Column

ACQUITY UPLC BEH

C18 (150 mm x 2.1

mm, 2 µm)[3]

HSS C18 (100 mm x

2.1 mm, 1.8 µm)[4]

Phenomenex Kinetex

2.6 µm C18 100 Å[5]

Mobile Phase A
0.1% Orthophosphoric

acid in water[3][5]
Buffer

0.1% Orthophosphoric

acid in water (pH 3.5)

[5]

Mobile Phase B Methanol[3][5] Acetonitrile[4] Methanol[5]

Gradient/Isocratic Isocratic[3]
Isocratic (50:50

Buffer:Acetonitrile)[4]
Isocratic (40:60 v/v)[5]

Flow Rate 1.0 mL/min[3][5] 0.3 mL/min[4][6] 1.0 mL/min[5]

Injection Volume 1.0 µL 3 µL[4] Not Specified

Column Temperature Ambient Ambient Ambient[5]

Detector Wavelength 236 nm[3] 260 nm[4][6][7] 260 nm[5]

Run Time Not Specified 3.0 min[4][8] Not Specified

Standard and Sample Preparation
2.3.1. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of

Sofosbuvir reference standard in a suitable diluent (e.g., a mixture of mobile phase

components) to obtain a known concentration (e.g., 100 µg/mL).[2] Prepare working standard

solutions by diluting the stock solution as required for calibration curves.

2.3.2. Sample Preparation (for Drug Product): Weigh and finely powder a representative

number of tablets. Transfer a quantity of the powder equivalent to a specific amount of

Sofosbuvir into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final

volume. Filter the solution through a 0.22 µm syringe filter before injection.
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2.3.3. Forced Degradation Studies: To establish the stability-indicating nature of the method,

forced degradation studies should be performed on the Sofosbuvir drug substance.[9] Expose

the drug to various stress conditions as per ICH guidelines, including:

Acid Hydrolysis: Reflux in 0.1 N HCl.[9]

Base Hydrolysis: Reflux in 0.1 N NaOH.[9]

Oxidative Degradation: Treat with hydrogen peroxide.[9]

Thermal Degradation: Expose to dry heat.[4]

Photolytic Degradation: Expose to UV light.

Method Validation Data
The developed UPLC method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose.[8] Key validation parameters are summarized below.

Validation Parameter Sofosbuvir Impurities

Linearity Range (µg/mL) 40-240[6], 200-600[3], 5-25[2] Varies by impurity

Correlation Coefficient (r²) > 0.999[6][7] > 0.999

LOD (µg/mL) 0.27[2] Varies by impurity

LOQ (µg/mL) 0.83[2] Varies by impurity

Accuracy (% Recovery) 98-102%[6] 98-102%

Precision (%RSD) < 2%[6] < 2%

System Suitability
Before each analytical run, system suitability parameters must be checked to ensure the

chromatographic system is performing adequately.
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Parameter Acceptance Criteria

Tailing Factor ≤ 2[3]

Theoretical Plates > 2000[3]

%RSD of Peak Areas (for replicate injections) ≤ 2.0%

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC analysis of Sofosbuvir and

its impurities.
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Caption: UPLC analysis workflow for Sofosbuvir.
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Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing a stability-indicating UPLC

method.

Define Analytical Target Profile

Select Initial Chromatographic Conditions
(Column, Mobile Phase, etc.)

Perform Forced Degradation Studies

Method Optimization
(Gradient, Flow Rate, etc.)

Method Validation (ICH Guidelines)

Routine Analysis & Stability Testing

Click to download full resolution via product page

Caption: UPLC method development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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